5,7-Dichloro-2-methylbenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2NS |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
5,7-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |
InChI Key |
JLIMBAHJHWNYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dichloro 2 Methylbenzo D Thiazole and Analogues
Established Synthetic Routes to Substituted Benzothiazoles
The construction of the benzothiazole (B30560) framework is a well-explored area of organic synthesis. The primary approaches can be categorized into two main strategies: the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative and the subsequent modification of the assembled benzothiazole core.
The most prevalent methods for constructing the benzothiazole ring system involve the condensation of 2-aminothiophenol (B119425) with various carbon-containing electrophiles. This intermolecular approach is highly versatile, allowing for the introduction of diverse substituents at the C2 position. Common reactants include carboxylic acids, aldehydes, acyl chlorides, and nitriles. mdpi.comnih.gov For instance, the reaction of 2-aminothiophenol with an aldehyde proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. organic-chemistry.org Various catalytic systems, including metal-based catalysts and green alternatives like laccases, have been employed to improve yields and reaction conditions. nih.govmdpi.com
Another key intermolecular strategy is the Hantzsch thiazole synthesis, which involves the reaction between an alpha-haloketone and a thioamide. wikipedia.orgnih.govyoutube.com This classic method provides a reliable route to various substituted thiazoles. nih.govyoutube.com
Intramolecular cyclization strategies typically start with an ortho-substituted aniline (B41778) derivative. mdpi.com A common example is the cyclization of thiobenzanilides, which can be promoted by oxidizing agents. mdpi.com This approach is particularly useful when the desired substitution pattern on the benzene ring is established before the thiazole ring is formed. These ring-closure reactions are often stereospecific and represent an efficient pathway to the desired heterocyclic core. researchgate.net
| Strategy Type | Common Reactants | Key Features | Example Reaction |
| Intermolecular | 2-Aminothiophenol + Aldehydes/Carboxylic Acids | Versatile for C2 substitution; often requires an oxidant. | Condensation of 2-aminothiophenol with benzaldehyde (B42025). mdpi.com |
| Intermolecular | α-Haloketone + Thioamide (Hantzsch Synthesis) | Classic and reliable method for thiazole ring formation. wikipedia.orgyoutube.com | Reaction of 2-bromoacetophenone (B140003) with thiourea. youtube.com |
| Intramolecular | Thiobenzanilides | Pre-functionalized benzene ring; cyclization induced by oxidation. mdpi.com | Oxidative cyclization of N-(2-chlorophenyl)thioacetamide. |
Once the benzothiazole nucleus is formed, further modifications can be made to both the benzene and thiazole rings. The benzene portion of the molecule can undergo typical electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The position of these substitutions is directed by the electron-donating nature of the fused thiazole ring system.
The thiazole ring also offers sites for functionalization. The C2 position is particularly reactive. researchgate.net If the C2 position is unsubstituted (i.e., has a hydrogen atom), it can be deprotonated with a strong base to form a nucleophile, which can then react with various electrophiles. nih.gov This allows for the introduction of a wide range of substituents after the core structure has been synthesized. nih.govresearchgate.net Direct C-H functionalization at the C2 position has emerged as a powerful tool, enabling the formation of C-C, C-N, and C-O bonds under various catalytic conditions. researchgate.net
| Ring | Reaction Type | Position | Description |
| Benzene | Electrophilic Aromatic Substitution | C4, C5, C6, C7 | Introduction of groups like -NO₂, -SO₃H, -Cl, -Br via standard aromatic chemistry. |
| Thiazole | C-H Functionalization | C2 | Direct introduction of aryl, alkyl, amino, or ether groups, often using metal catalysis. nih.govresearchgate.net |
| Thiazole | Deprotonation-Alkylation | C2 | Formation of a C2-anion followed by reaction with an electrophile to introduce various substituents. nih.gov |
Targeted Synthesis of Dichlorinated Methylbenzothiazole Derivatives
The synthesis of 5,7-dichloro-2-methylbenzo[d]thiazole requires specific strategies to ensure the correct placement of the two chlorine atoms on the benzene ring and the methyl group at the C2 position.
Achieving the desired 5,7-dichloro substitution pattern necessitates a regioselective halogenation method. The synthesis can start from an already chlorinated precursor, such as 3,5-dichloroaniline, which can be converted into the corresponding 2-amino-4,6-dichlorothiophenol. The subsequent cyclization would then directly yield the 5,7-dichlorobenzothiazole (B1603768) framework.
Alternatively, direct halogenation of a pre-formed benzothiazole can be employed. The inherent directing effects of the benzothiazole nucleus must be considered. Palladium-catalyzed C-H activation has emerged as an efficient method for the regioselective halogenation of various heterocyclic systems. nih.gov The choice of halogenating agent (e.g., N-chlorosuccinimide, NCS) and reaction conditions, such as the use of specific solvents like hexafluoroisopropanol, can significantly influence the regioselectivity of the reaction, favoring certain positions over others. acs.org
The methyl group at the C2 position is most commonly introduced by using a precursor that contains a methyl group or its synthetic equivalent. The reaction of the appropriate 2-aminothiophenol (in this case, 2-amino-4,6-dichlorothiophenol) with acetic anhydride (B1165640) or acetyl chloride is a direct and efficient method. This condensation reaction forms the thiazole ring and installs the methyl group simultaneously.
Another approach involves the use of reagents that can act as a source for the C2-methyl group. For instance, reactions with acetonitrile (B52724) have been reported for the C-2 methylation of benzothiazoles. researchgate.net The oxidation of 2-methylbenzothiazole (B86508) has been studied, indicating that the methyl group at the C2 position is a key site for reactivity. nih.govacs.org
To improve efficiency and reduce waste, multi-component and one-pot reactions are highly desirable in organic synthesis. mdpi.com For dichlorinated methylbenzothiazoles, a one-pot synthesis could involve the reaction of a substituted aniline, a sulfur source, and a methyl group source in a single reaction vessel. nih.gov Three-component reactions involving an aromatic amine, elemental sulfur, and an aliphatic amine have been developed for the synthesis of 2-substituted benzothiazoles under catalyst-free conditions. nih.gov
One-pot tandem reactions, such as the reaction of benzyl (B1604629) halides with o-aminobenzenethiol in DMSO, provide benzothiazoles through a sequence of Kornblum oxidation and cyclization without the need to isolate intermediates. organic-chemistry.org Similar strategies could be adapted for the synthesis of this compound by starting with appropriately substituted precursors. These methods are advantageous as they often involve simple procedures, are atom-economical, and can be performed under environmentally benign conditions. mdpi.comnih.gov
| Methodology | Starting Materials Example | Key Advantage | Reference |
| Multi-component | 3,5-dichloroaniline, elemental sulfur, acetaldehyde (B116499) source | High atom economy, operational simplicity. | nih.govnih.gov |
| One-pot Tandem | 2-amino-4,6-dichlorothiophenol, acetylating agent | Avoids isolation of intermediates, improves efficiency. | organic-chemistry.orgresearchgate.net |
| Green Synthesis | 2-aminothiophenol derivative, aldehyde, environmentally friendly catalyst | Ecologically safer, often uses water as a solvent. | nih.govmdpi.com |
Application of Green Chemistry Principles in Synthetic Pathways
The synthesis of benzothiazole derivatives, including halogenated analogues, has traditionally involved methods that are inconsistent with the principles of green chemistry, often relying on hazardous reagents and energy-intensive conditions. researchgate.net Modern synthetic chemistry seeks to address these shortcomings by developing more sustainable and environmentally benign protocols. nih.gov Key strategies include the use of alternative energy sources, eco-friendly solvents and catalysts, and solvent-free reaction conditions. researchgate.net
Microwave irradiation has emerged as a powerful tool, offering uniform heating and significantly accelerating reaction rates, which allows for the synthesis of benzothiazoles under milder conditions with reduced reaction times. researchgate.net For instance, the condensation of o-aminothiophenol with an aldehyde can be achieved in ethanol (B145695) at 80°C in just 10 minutes under microwave irradiation. researchgate.net Similarly, ultrasonic irradiation provides an energy-efficient method to promote these reactions, sometimes enabling them to proceed at room temperature without the need for any catalyst. ekb.eg
The replacement of volatile and toxic organic solvents is another cornerstone of green benzothiazole synthesis. Solvents like dichloromethane (B109758) are being substituted with greener alternatives such as water, ethanol, ionic liquids, and deep eutectic solvents. researchgate.net "On water" synthesis, where the reaction is performed in water at elevated temperatures, has proven to be a clean and high-yielding method for preparing 2-substituted benzothiazoles, often without the need for any additional catalysts or reagents. organic-chemistry.org Solvent-free approaches, where reactants are mixed and heated directly or ground together at room temperature, further minimize waste and avoid hazardous solvent disposal. researchgate.netmdpi.com
The development of reusable and non-toxic catalysts is also crucial. Heterogeneous catalysts, such as silica-supported sulfuric acid, SnP₂O₇, and various nanocatalysts, offer high efficiency and can be easily recovered and reused, reducing waste and cost. mdpi.comresearchgate.net Biocatalysts and metal-free organocatalysts are also employed to enhance reaction efficiency while minimizing byproducts. researchgate.net These green methodologies not only reduce environmental impact but also often lead to improved process efficiency, higher yields, and simpler product isolation. researchgate.netresearchgate.net
| Green Chemistry Approach | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Ethanol, 80°C, 10 min | Rapid reaction rates, reduced energy consumption, uniform heating | researchgate.net |
| Ultrasonic Irradiation | Room temperature, 20 min, solvent/catalyst-free | Energy efficiency, short reaction times, simplicity | ekb.eg |
| "On Water" Synthesis | Water, 110°C, catalyst-free | Environmentally benign solvent, high chemoselectivity, no waste | organic-chemistry.org |
| Solvent-Free Synthesis | Grinding or heating (e.g., 100°C, 1 hr) with catalyst (e.g., PTSA) | Eliminates solvent waste, simple procedure, reduced environmental impact | researchgate.netmdpi.com |
| Reusable Heterogeneous Catalysts | Various solvents (including water) or solvent-free | Catalyst can be recovered and reused, high yields, often mild conditions | mdpi.comresearchgate.net |
Mechanistic Investigations of Formation Reactions
Understanding the underlying mechanisms of benzothiazole formation is critical for optimizing reaction conditions and developing novel synthetic routes. The synthesis can proceed through several pathways, including radical and nucleophilic substitution mechanisms.
Exploration of Radical Intermediate Pathways (e.g., SRN1 Mechanism)
While polar, nucleophilic substitution pathways are common in benzothiazole synthesis, radical mechanisms also play a significant role in certain transformations. A notable example is the proposed radical nucleophilic substitution (SRN1) mechanism for the synthesis of 2-substituted benzothiazoles from o-iodoarylisothiocyanates and active methylene (B1212753) compounds. nih.gov In this transition-metal-free reaction, a carbanion generated from the active methylene compound adds to the isothiocyanate group. The subsequent key step is the intramolecular SRN1 cyclization to form the C–S bond, which proceeds via radical intermediates. nih.gov
Other radical-based syntheses have also been developed. An aerobic visible-light-driven photoredox catalysis can achieve the formation of 2-substituted benzothiazoles through the radical cyclization of thioanilides, involving C-H functionalization and C-S bond formation. organic-chemistry.org In this process, visible light serves as the driving force and molecular oxygen is the terminal oxidant. organic-chemistry.org Additionally, the formation of a trisulfur (B1217805) radical anion, generated in situ from K₂S, has been identified as an essential intermediate for the homolytic cleavage of S-S bonds in a pathway leading to 2-methylbenzothiazoles. organic-chemistry.org The key steps of the general aromatic SRN1 mechanism are outlined below:
Initiation: An electron is transferred to the aromatic substrate (ArX), often initiated by photostimulation, to form a radical anion (ArX•⁻). chim.it
Propagation:
The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). chim.it
The aryl radical reacts with an incoming nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). chim.it
This new radical anion transfers an electron to another molecule of the original substrate (ArX), yielding the final product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain reaction. chim.it
Termination: The chain reaction can be terminated if the radical intermediates react with the solvent or other species. chim.it
Nucleophilic Substitution Mechanisms in Benzothiazole Synthesis
The most prevalent and well-established mechanism for synthesizing the benzothiazole core is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, ketone, or carboxylic acid derivative. ekb.egresearchgate.net This pathway proceeds through a series of nucleophilic substitution and cyclization steps.
The generally accepted mechanism begins with the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the reaction partner (e.g., an aldehyde). ekb.egmdpi.com This initial attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a Schiff base (an imine) intermediate. mdpi.com Following this, an intramolecular cyclization occurs via the nucleophilic attack of the ortho-thiol group (-SH) on the imine carbon. ekb.egmdpi.com This step forms the five-membered thiazole ring, resulting in a dihydrobenzothiazole intermediate. mdpi.com The final step is an oxidation or dehydrogenation of this intermediate to afford the stable, aromatic benzothiazole ring system. ekb.egmdpi.com In many procedures, this final oxidation is accomplished by air or another mild oxidant present in the reaction mixture. ekb.egmdpi.com
In reactions involving ketones, the mechanism can be slightly different. For example, in a CuBr₂-mediated reaction, an α-bromoketone is first generated in situ. The 2-aminothiophenol then performs an N-nucleophilic substitution on this intermediate. The resulting α-aminoketone is further brominated and then cyclizes via a nucleophilic attack of the thiol group to close the ring, ultimately leading to a 2-acylbenzothiazole after dehydrogenation. nih.gov
Role of Specific Catalysts and Controlled Reaction Conditions
The choice of catalyst and the precise control of reaction conditions are paramount in directing the synthesis of benzothiazoles, influencing reaction rates, yields, and selectivity. A wide array of catalysts, from simple acids and bases to complex nanomaterials, have been employed. mdpi.comnih.gov
Acid catalysts are commonly used to activate the carbonyl group, making it more susceptible to nucleophilic attack. For instance, a mixture of H₂O₂/HCl can effectively catalyze the condensation of 2-aminothiophenol with aldehydes in ethanol at room temperature. mdpi.com Similarly, NH₄Cl has been shown to activate benzaldehyde through hydrogen bonding, promoting the nucleophilic attack by the amino group of 2-aminothiophenol. mdpi.com Heterogeneous acid catalysts like MeSO₃H/SiO₂ and polymer-based solid acids offer the advantages of easy separation and reusability. nih.govconicet.gov.ar
The reaction temperature and solvent system are also critical variables. While some methods require refluxing in organic solvents like toluene, many modern procedures are designed to run under milder conditions. researchgate.net The use of a methanol-water mixed solvent at room temperature has proven effective, and solvent-free grinding methods have also been developed. mdpi.com Specific catalysts can enable high yields under controlled conditions. For example, the use of SnP₂O₇ as a heterogeneous catalyst allows for the synthesis of benzothiazoles in very short reaction times (8–35 min) with high yields (87–95%), and the catalyst can be reused multiple times without loss of activity. researchgate.net
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol, Room Temp, 45-60 min | 85-94% | nih.gov |
| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Methanol/Water, Room Temp, 1 hr | High | mdpi.com |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | Solvent-free, 8-35 min | 87-95% | researchgate.net |
| Urea Nitrate | 2-Aminothiophenol, Aldehydes | Solvent-free | 84-90% | nih.gov |
| Samarium(III) triflate | 2-Aminothiophenol, Aromatic Carboxylic Acids | Aqueous media | 72-92% | conicet.gov.ar |
| CuBr₂ | 2-Aminothiophenol, Aromatic Ketones | Ethanol, Reflux, 8 hr | Moderate-Good | nih.gov |
| Nano NiO rods | 2-Aminothiophenol, Benzaldehyde | Ethanol, 60°C, 4 hr | Good | mdpi.com |
Computational and Theoretical Studies on 5,7 Dichloro 2 Methylbenzo D Thiazole
Quantum Chemical Approaches to Molecular Structure and Reactivity
Quantum chemical methods are fundamental in elucidating the intricate details of molecular structure and predicting the reactivity of 5,7-Dichloro-2-methylbenzo[d]thiazole. These computational tools allow for a detailed examination of the electronic properties and energetic landscape of the molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and energetics of benzothiazole (B30560) derivatives. For this compound, DFT calculations, often utilizing functionals such as B3LYP, are instrumental in optimizing the molecular geometry to its most stable configuration mdpi.comnih.govscirp.orgscirp.orgindexcopernicus.com. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are foundational to understanding the molecule's three-dimensional shape.
Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and greater polarizability mdpi.com. For substituted benzothiazoles, the nature and position of substituents, such as the chloro and methyl groups in this compound, significantly influence these frontier orbitals and, consequently, the molecule's reactivity scirp.org.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Benzothiazole | -6.58 | -1.23 | 5.35 | 1.52 |
| 2-Methylbenzothiazole (B86508) | -6.45 | -1.15 | 5.30 | 1.68 |
| 5-Chlorobenzothiazole | -6.72 | -1.45 | 5.27 | 2.10 |
Note: The data in this table is illustrative and based on general findings for substituted benzothiazoles, not specific to this compound for which specific literature data was not found.
Computational methods are invaluable for mapping out potential reaction pathways for molecules like this compound. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the transition states that connect them. The identification of a transition state, which is a first-order saddle point on the potential energy surface, is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
For benzothiazole derivatives, these methods have been used to explore mechanisms such as electrophilic substitution, nucleophilic attack, and oxidation reactions scholaris.caresearchgate.net. For instance, understanding the mechanism of oxidation at the sulfur atom or the reactivity of the benzene (B151609) ring can be achieved by modeling the interaction with various reagents and calculating the activation energies for different possible pathways. This predictive capability is crucial for designing new synthetic routes and understanding degradation mechanisms nih.govrsc.org.
The analysis of potential energy surfaces provides a comprehensive picture of the stability of different conformations and isomers of this compound. By mapping the energy of the molecule as a function of its geometric parameters, local and global minima corresponding to stable structures can be identified.
Thermodynamic stability is assessed by calculating properties such as the enthalpy of formation, Gibbs free energy, and entropy. These calculations, often performed using DFT, allow for the comparison of the relative stabilities of different benzothiazole derivatives mdpi.comscirp.org. For example, the introduction of chloro and methyl groups at the 5, 7, and 2 positions, respectively, will have specific effects on the thermodynamic stability of the benzothiazole core, which can be quantified through these computational approaches. The exothermic and spontaneous nature of formation reactions for some benzothiazole derivatives has been confirmed through negative enthalpy and free enthalpy values scirp.org.
| Compound | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) | Entropy (cal/mol·K) |
|---|---|---|---|
| Benzothiazole | 45.2 | 75.8 | 78.3 |
| 2-Methylbenzothiazole | 38.5 | 72.1 | 82.5 |
| 5-Chlorobenzothiazole | 39.8 | 70.5 | 85.1 |
Note: The data in this table is illustrative and based on general findings for substituted benzothiazoles, not specific to this compound for which specific literature data was not found.
Modeling of Molecular Interactions and Environmental Transformations
The interaction of this compound with its environment and its potential transformations can be effectively modeled using computational techniques. These simulations provide insights into its behavior in different phases and under various conditions.
The atmospheric fate and environmental degradation of benzothiazole derivatives are often dictated by their reactions with radicals, such as the hydroxyl radical (•OH). Computational simulations can elucidate the mechanisms of these radical-induced oxidation reactions in both the gas and aqueous phases nih.govrsc.org. For this compound, these simulations would involve modeling the initial attack of the radical on different sites of the molecule, including the benzene ring, the thiazole (B1198619) ring, and the methyl group.
By calculating the reaction barriers for each potential pathway, the most likely degradation products can be predicted. For instance, the attack of a hydroxyl radical on the benzene ring of benzothiazole has been shown to lead to the formation of various hydroxybenzothiazole products nih.gov. The presence of electron-withdrawing chloro groups and an electron-donating methyl group in this compound would influence the regioselectivity of such radical attacks.
While less common for a closed-shell molecule like this compound in its ground state, the investigation of spin-state effects and spin-flip transitions becomes relevant when considering its interactions with open-shell species (like radicals) or in its excited states. In such scenarios, the system may have unpaired electrons, leading to different possible spin states (e.g., singlet, triplet).
Applications of 5,7 Dichloro 2 Methylbenzo D Thiazole in Advanced Organic Synthesis
Utilization as a Synthetic Building Block for Complex Molecules
5,7-Dichloro-2-methylbenzo[d]thiazole is a key starting material for creating more complex molecular architectures. Its inherent structure allows for sequential and targeted modifications, making it an ideal precursor for a range of specialized chemical compounds.
The primary utility of this compound as a precursor lies in its role in synthesizing larger, conjugated heterocyclic systems, particularly styryl and cyanine (B1664457) dyes. mdpi.comresearchgate.net The synthesis leverages the reactivity of the 2-methyl group, which is not reactive in its base form. However, quaternization of the benzothiazole (B30560) nitrogen atom with an alkylating agent (e.g., methyl tosylate or dimethyl sulfate) transforms the 2-methyl group into a highly reactive site.
The resulting quaternary salt, a 5,7-dichloro-2,3-dimethylbenzo[d]thiazol-3-ium salt, possesses an acidic methyl group. This activated methyl group can readily participate in Knoevenagel-type condensation reactions with various aromatic aldehydes. diva-portal.org This reaction, typically carried out in the presence of a basic catalyst like pyridine (B92270) or piperidine, yields intensely colored styryl dyes. researchgate.net The general reaction scheme is a cornerstone of dye chemistry and provides a modular approach to a vast library of heterocyclic systems. nih.gov
Table 1: Representative Synthesis of Styryl Dyes from this compound
| Precursor | Reagent | Resulting Heterocyclic System (Styryl Dye) |
|---|---|---|
| 5,7-Dichloro-2,3-dimethylbenzo[d]thiazol-3-ium salt | 4-(Dimethylamino)benzaldehyde | (E)-2-(4-(Dimethylamino)styryl)-5,7-dichloro-3-methylbenzo[d]thiazol-3-ium |
| 5,7-Dichloro-2,3-dimethylbenzo[d]thiazol-3-ium salt | 4-Hydroxybenzaldehyde | (E)-5,7-Dichloro-2-(4-hydroxystyryl)-3-methylbenzo[d]thiazol-3-ium |
This table presents hypothetical examples based on established condensation reactions of 2-methylbenzothiazolium salts.
Molecular hybridization involves combining two or more distinct pharmacophores or molecular scaffolds to create a new single entity with a modified or enhanced activity profile. nih.gov The synthesis of styryl dyes from this compound is a prime example of this strategy. In this context, the benzothiazole core is hybridized with various substituted aromatic aldehydes.
This fusion results in novel chemical entities where the photophysical and chemical properties are a product of the combined electronic effects of both halves of the molecule. The 5,7-dichloro-substituted benzothiazole moiety typically acts as an electron-accepting unit, while the substituted styryl portion can be tailored to be electron-donating or electron-withdrawing. This "push-pull" architecture is fundamental to the design of dyes with specific absorption and fluorescence characteristics. dntb.gov.ua By systematically varying the aldehyde component, a wide range of hybrid molecules can be synthesized, each with unique properties suitable for different applications, such as fluorescent probes for biological imaging or materials for optical data storage. mdpi.comresearchgate.net
Derivatives as Intermediates in Transition-Metal Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C-5 and C-7 positions of the this compound ring are key functional handles for advanced synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.dersc.org
In these reactions, the C-Cl bonds of the benzothiazole derivative can serve as electrophilic sites. For instance, in a Suzuki-Miyaura coupling, 5,7-dichloro-2-methylbenzothiazole can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This reaction would replace one or both chlorine atoms with aryl groups, providing a straightforward route to highly functionalized 2-methylbenzothiazole (B86508) derivatives that would be difficult to synthesize otherwise. The ability to selectively functionalize the 5- and 7-positions opens up possibilities for creating complex molecules with precisely controlled three-dimensional structures.
Table 2: Potential Products from Suzuki-Miyaura Cross-Coupling of this compound
| Coupling Partner | Potential Product |
|---|---|
| Phenylboronic acid | 5-Chloro-2-methyl-7-phenylbenzo[d]thiazole / 2-Methyl-5,7-diphenylbenzo[d]thiazole |
| 4-Methoxyphenylboronic acid | 5-Chloro-7-(4-methoxyphenyl)-2-methylbenzo[d]thiazole / 7-Chloro-5-(4-methoxyphenyl)-2-methylbenzo[d]thiazole |
This table illustrates potential, synthetically accessible derivatives based on established Suzuki-Miyaura cross-coupling methodology.
Development of Functional Materials Derived from Substituted Benzothiazole Scaffolds
Substituted benzothiazoles are foundational components in the development of a wide array of functional materials, largely due to their robust chemical stability and unique electronic properties. thieme-connect.de The derivatives of this compound, especially the styryl and cyanine dyes discussed previously, are of significant interest in materials science. researchgate.netresearchgate.net
The electron-withdrawing nature of the two chlorine atoms on the benzothiazole ring has a profound impact on the electronic structure of the resulting dyes. This substitution typically leads to a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra compared to non-chlorinated analogues. This tuning of photophysical properties is critical for creating materials with specific applications:
Fluorescent Probes: Dyes derived from this scaffold can be designed to exhibit fluorescence changes in response to their environment (e.g., pH, viscosity, or binding to biomolecules), making them useful as sensors and imaging agents. mdpi.combohrium.com
Dye-Sensitized Solar Cells: The strong absorption in the visible spectrum makes these types of dyes candidates for use as sensitizers in solar cells.
Optical Recording Media: The high photostability and distinct absorption bands of styryl dyes are desirable properties for materials used in optical data storage. mdpi.com
By leveraging this compound as a starting scaffold, chemists can systematically engineer functional materials with tailored optical and electronic characteristics.
Mechanistic Investigations of Biological Activity and Target Interaction of 5,7 Dichloro 2 Methylbenzo D Thiazole Derivatives
Enzyme Inhibition Mechanism Studies
Research into 5,7-dichloro-2-methylbenzo[d]thiazole and its related structures has revealed specific mechanisms of action against several classes of enzymes. These studies are crucial for understanding their therapeutic potential and for guiding the rational design of more potent and selective agents.
Inhibition of DNA Gyrase B and Bacterial Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that control DNA topology, making them validated targets for antibacterial drugs. rsc.orgnih.gov DNA gyrase is a heterotetramer (A2B2) composed of GyrA and GyrB subunits, while topoisomerase IV is a C2E2 heterotetramer of ParC and ParE subunits. rsc.orgsci-hub.se The GyrB and ParE subunits contain the ATP-binding site responsible for providing the energy required for enzymatic function. rsc.orgsci-hub.se
Benzothiazole-based derivatives have been identified as potent ATP-competitive inhibitors that target the GyrB and ParE subunits. acs.orgnih.gov The mechanism of action involves blocking the binding of ATP to the enzyme, which prevents the conformational changes necessary for DNA cleavage and re-ligation, ultimately leading to bacterial cell death. sci-hub.se Structure-based optimization of benzothiazole (B30560) scaffolds has led to the development of inhibitors with low nanomolar potency against E. coli DNA gyrase and micromolar inhibition of Staphylococcus aureus homologues. nih.gov For instance, the replacement of a 4,5-dibromo-1H-pyrrole moiety with a 3,4-dichloro-5-methyl-1H-pyrrole on a related benzothiazole scaffold resulted in good inhibitory activity against E. coli gyrase and potent activity against S. aureus gyrase and topo IV. nih.gov
| Compound/Derivative Class | Target Enzyme | IC50 | Source |
| Benzothiazole derivative 14 | E. coli Topoisomerase IV | 75 nM | nih.gov |
| Benzothiazole derivative 5a | E. coli DNA Gyrase | 0.60 µM | nih.gov |
| 2-Arylbenzothiazole 6c | E. coli DNA Gyrase | 4.85 µM | nih.gov |
| 2-Arylbenzothiazole 5 | E. coli DNA Gyrase | < 10 µM | nih.gov |
| Benzothiazole-based inhibitor 1 | E. coli DNA Gyrase | 0.8 nM | diva-portal.org |
| Benzothiazole-based inhibitor 1 | A. baumannii Topo IV | 64 nM | diva-portal.org |
Modulation of Monoamine Oxidase (MAO) Isoforms (MAO-A and MAO-B)
Monoamine oxidases (MAO) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov They exist in two isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor selectivity. nih.gov Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of Parkinson's disease. doaj.orgconsensus.app
Recent studies have demonstrated that 2-methylbenzo[d]thiazole derivatives are potent and highly selective inhibitors of human MAO-B. consensus.appresearchgate.net In one study, a series of thirteen 2-methylbenzo[d]thiazole derivatives were synthesized and evaluated, with all compounds showing IC50 values below 0.017 µM for MAO-B. consensus.appresearchgate.net This potent and selective inhibition suggests that the benzothiazole scaffold is a promising lead structure for the development of new therapeutics for neurodegenerative disorders. consensus.app
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Source |
| 2-Methylbenzo[d]thiazole 4d | MAO-B | 0.0046 | consensus.app |
| 2-Methylbenzo[d]thiazole 5e | MAO-A | 0.132 | consensus.app |
| Alkyloxy benzothiazole 1f | MAO-A | 0.336 | doaj.org |
| Alkyloxy benzothiazole 1e | MAO-B | 0.0028 | doaj.org |
| Alkyloxy benzothiazole 1i | MAO-B | 0.0028 | doaj.org |
| Benzothiazole-hydrazone 3e | MAO-B | 0.060 | nih.gov |
Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase)
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme in Mycobacterium tuberculosis involved in the biosynthesis of essential cell wall components, lipoarabinomannan and arabinogalactan. nih.gov Inhibition of DprE1 blocks cell wall synthesis and is a highly promising strategy for developing new antitubercular drugs. nih.govplos.org
While the most prominent inhibitors of DprE1 are benzothiazinones (BTZs), which act as prodrugs that covalently bind to a cysteine residue (Cys387) in the active site, other scaffolds including benzothiazoles have also been identified as DprE1 inhibitors. nih.gov Molecular docking studies have shown that the benzothiazole moiety of these non-covalent inhibitors is primarily involved in hydrophobic and van der Waals interactions with residues in the DprE1 binding site. researchgate.net This suggests a mechanism where the inhibitor occupies the active site, preventing the binding of the natural substrate and disrupting the cell wall synthesis pathway. researchgate.netvlifesciences.com
Modulation of N-Myristoyltransferase Activity
N-Myristoyltransferase (NMT) is an essential eukaryotic enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. nih.govnih.gov This modification is critical for protein localization and function, and because the enzyme is absent in prokaryotes, it is an attractive target for antifungal and antiparasitic agents. nih.gov
A family of molecules containing a core benzothiazole scaffold has been identified as inhibitors of NMT from the malaria parasite Plasmodium falciparum (PfNMT). nih.gov Preliminary studies identified several benzothiazole-containing compounds with IC50 values under 50 µM for PfNMT. nih.gov Importantly, many of these compounds demonstrated selectivity for the parasite enzyme over human NMT1. nih.gov The inhibition of NMT is believed to disrupt a wide range of biochemical pathways that depend on myristoylated proteins, ultimately leading to a loss of parasite viability. nih.gov
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity (HsNMT1 IC50 / PfNMT IC50) | Source |
| Benzothiazole 1 | PfNMT | 47 | 1.3 | nih.gov |
| Benzothiazole 4 | PfNMT | 48 | 1.8 | nih.gov |
| Benzothiazole 7 | PfNMT | 40 | >2.5 | nih.gov |
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations provide critical insights into the specific interactions between inhibitors and their target enzymes at an atomic level. rsc.orgnih.gov
For DNA Gyrase B , a crystal structure of a benzothiazole-type inhibitor in complex with the 24 kDa N-terminal domain of E. coli GyrB has been solved. nih.gov The analysis revealed key interactions within the ATP-binding site: the 3,4-dichloro-5-methyl-1H-pyrrole moiety binds in the adenine-binding pocket, forming a hydrogen bond with the side chain of Asp73 and interacting with a conserved water molecule which, in turn, hydrogen bonds to Thr165. rsc.orgnih.gov The benzothiazole scaffold itself forms a cation-π stacking interaction with the side chain of Arg76, and a salt bridge is often formed between a carboxylate group on the inhibitor and the side chain of Arg136. rsc.org Molecular dynamics simulations have been used to confirm the stability of these binding modes. rsc.org
In the case of DprE1 , covalent docking and MD simulations have been extensively used, particularly for benzothiazinone (BTZ) analogs. plos.orgnih.govnih.gov These studies show that the inhibitor forms an irreversible covalent bond with the sulfur atom of Cys387. plos.org MD simulations spanning 100 ns demonstrated that the binding of these inhibitors significantly stabilized the DprE1 structure, as indicated by analyses of the radius of gyration (Rg). plos.orgnih.gov Similar docking studies on non-covalent benzothiazole inhibitors show that the benzothiazole core engages in hydrophobic and van der Waals interactions with binding site residues. researchgate.net
Docking studies of 2-methylbenzo[d]thiazole derivatives in the active site of MAO-B have also been performed to propose a binding orientation. researchgate.net These models help to explain the observed potency and selectivity of this class of inhibitors.
These computational studies are invaluable for understanding the structure-activity relationships and for the rational, structure-based design of next-generation inhibitors with improved potency and selectivity. rsc.org
Elucidation of Specific Binding Modes and Active Site Interactions
While direct crystallographic studies on this compound are not extensively available, insights into its binding modes can be extrapolated from studies on similar benzothiazole derivatives. For instance, benzothiazole-based inhibitors of bacterial DNA gyrase have been shown to interact with the ATP-binding site of the GyrB subunit. nih.gov Molecular docking studies of various thiazole (B1198619) derivatives have further illuminated these interactions. For example, in the active site of S. aureus DNA gyrase B, thiazole derivatives have been shown to interact with key amino acid residues such as THR173, ARG144, and ASP81. nih.gov The benzothiazole core often engages in cation-π interactions with residues like Arg84 in S. aureus GyrB. nih.gov
In the context of anti-inflammatory activity, docking studies of 5-methylthiazole-thiazolidinone conjugates with the COX-1 active site revealed that the nitrogen atom of the thiazole moiety can form a hydrogen bond with Arg120. mdpi.com Furthermore, benzothiazole derivatives have been identified as human DNA topoisomerase IIα inhibitors. Mechanistic studies suggest that some of these compounds act as DNA minor groove-binding agents, which then interact with the DNA-binding site of the enzyme. researchgate.net
Identification of Key Intermolecular Interaction Motifs (e.g., Hydrogen Bonding, Van der Waals)
The intermolecular interactions between benzothiazole derivatives and their biological targets are multifaceted. Hydrogen bonding is a critical interaction motif. For example, the pyrrolamide moiety of some benzothiazole GyrB inhibitors forms hydrogen bonds with Asp81 and water molecules within the active site. nih.gov In COX-1 inhibition, a hydrogen bond between the thiazole nitrogen and Arg120 is crucial for activity. mdpi.com
Hydrophobic interactions also play a significant role. The benzothiazole core itself, being a bicyclic aromatic system, can engage in extensive hydrophobic contacts with the binding pocket of target proteins. nih.gov In the case of COX-1 inhibitors, hydrophobic interactions with residues such as Val116, Val349, Ala527, and Leu352 are observed. mdpi.com Additionally, π-π stacking, π-sulfur, π-cation, and π-anion interactions have been noted in the binding of benzothiazole scaffolds to their targets, contributing to their inhibitory potency. researchgate.net
| Interaction Type | Key Residues/Moieties | Target Enzyme | Reference |
| Hydrogen Bonding | Asp81, Water Molecules | S. aureus GyrB | nih.gov |
| Arg120 | COX-1 | mdpi.com | |
| THR173, ARG144, ASP81 | S. aureus DNA gyrase B | nih.gov | |
| Cation-π Interaction | Arg84 | S. aureus GyrB | nih.gov |
| Hydrophobic Interactions | Val116, Val349, Ala527, Leu352 | COX-1 | mdpi.com |
| π-π Stacking, π-Sulfur, π-Cation, π-Anion | Various | General | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Rational Molecular Design and Optimization
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are crucial for the rational design of new therapeutic agents. drugdesign.org For benzothiazole derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities. rjptonline.orgbenthamscience.com
The substitution pattern on the benzothiazole ring significantly impacts activity. For instance, in a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the nature and position of the substituent on the benzene (B151609) ring were found to be critical for anti-inflammatory activity. nih.gov Specifically, the presence of 2,3-di-Cl, 3-Br, 4-Cl, and 4-NO₂ substitutions on the benzene ring was beneficial for activity. mdpi.com
In the context of antimicrobial agents, SAR studies of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives revealed that the nature of the substituents on both the pyrazoline and phenyl rings was important for antibacterial and antifungal activities. nih.gov For inhibitors of Pseudomonas aeruginosa quorum sensing, specific substitutions on the benzothiazole scaffold were shown to be selective for the LasB system. rsc.org
The development of Kv7.2/7.3 activators based on dimethylbenzene heterocyclic scaffolds, including benzothiazoles, for potential antiepileptic effects also highlights the importance of the core scaffold in determining biological activity. nih.gov
Investigation of Cellular Mechanisms of Action Beyond Direct Target Binding (e.g., Induction of Oxidative Stress, Interference with DNA Replication and Repair)
Beyond direct binding to a specific protein target, the biological effects of this compound derivatives can involve broader cellular mechanisms. Thiazole-containing compounds have been associated with the induction of oxidative stress. nih.gov Some thiazole derivatives have been shown to cause a significant increase in malondialdehyde (MDA), an indicator of lipid peroxidation, while others have demonstrated antioxidant properties. researchgate.net The antioxidant potential of thiazole derivatives has been evaluated using methods like the DPPH assay. nih.gov For instance, a novel thiazole derivative, 4-methyl-2-[(2-methylbenzyl) amino]-1,3-thiazole-5-carboxylic acid, has been investigated for its effects on hyperglycemia, insulin (B600854) sensitivity, and oxidative stress-induced inflammatory responses. researchgate.net
Interference with DNA replication and repair is another potential mechanism of action. Benzothiazole-based inhibitors of DNA gyrase and topoisomerase IV directly affect DNA topology, which is essential for these cellular processes. nih.govrsc.org Furthermore, some benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. researchgate.net Mechanistic studies indicated that one such derivative was not a DNA intercalator but rather a DNA minor groove-binding agent that interacts with the DNA-binding site of the enzyme, thereby interfering with its function. researchgate.net
Exploration as Fluorescent Probes for Biological Imaging and Sensing Applications
Benzothiazole and its derivatives have garnered significant interest as fluorescent probes for biological imaging and sensing applications. researchgate.net This is due to their favorable photophysical properties, which can include large Stokes shifts, high quantum yields, and high molar extinction coefficients. nih.gov The fluorescence of these compounds often arises from mechanisms such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE). researchgate.net
Benzothiadiazole (BTD) derivatives, which are structurally related to benzothiazoles, have been successfully employed as a new class of bioprobes for imaging various cellular components and processes in both live and fixed cells. researchgate.netnih.gov These probes have been used for imaging cell nuclei, mitochondria, and lipid droplets, as well as for sensing specific ions and biomolecules. nih.gov The versatility of the benzothiazole scaffold allows for chemical modifications to tune its fluorescent properties and to introduce specific functionalities for targeting particular analytes or cellular compartments. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 5,7-Dichloro-2-methylbenzo[d]thiazole?
The synthesis typically involves cyclization or substitution reactions. For example, thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. highlights methods for chlorinated thiadiazole derivatives using thionyl chloride with substituted o-phenylenediamines under acidic or basic conditions. Similarly, refluxing intermediates in DMSO (as in ) or solvent-free Friedel-Crafts acylation () can optimize yield and purity. Characterization via TLC, melting point analysis, and NMR spectroscopy is critical for structural validation .
Q. How can researchers characterize the purity and structure of this compound?
Standard techniques include:
- Thin-layer chromatography (TLC) to monitor reaction progress (e.g., using ethyl acetate:methanol:water systems) .
- Melting point determination to assess purity .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structure .
- Elemental analysis to verify stoichiometry . Advanced methods like mass spectrometry (e.g., NIST data in ) or X-ray crystallography may resolve ambiguities in complex derivatives.
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Initial screening should focus on:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida species) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., human breast or lung carcinoma) and normal cell lines (e.g., HEK-293) to assess selectivity .
- In vivo models : Rodent studies for anti-inflammatory (carrageenan-induced edema) or analgesic (hot-plate test) activity, as described for related benzothiazoles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates (), while solvent-free conditions reduce byproducts ().
- Catalysts : Acidic (e.g., Eaton’s reagent) or basic catalysts (e.g., pyridine) influence regioselectivity in cyclization .
- Temperature and time : Prolonged reflux (e.g., 18 hours in ) may improve conversion, but shorter microwave-assisted protocols ( ) can minimize decomposition. Statistical tools like Design of Experiments (DoE) can systematically identify optimal parameters .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Structural variations : Minor substituent changes (e.g., fluoro vs. chloro groups) drastically alter bioactivity. Compare analogs like 7-chloro-6-fluoro derivatives () with 5,7-dichloro compounds.
- Assay conditions : Varying cell lines, incubation times, or concentrations (e.g., used six cancer lines, while focused on in vivo models). Standardize protocols using guidelines like OECD 423.
- Mechanistic studies : Use molecular docking (e.g., ) or enzyme inhibition assays to correlate structure with target interactions (e.g., COX-2 for anti-inflammatory activity) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
SAR approaches include:
- Electron-withdrawing groups : Chloro substituents enhance electrophilicity, improving DNA intercalation (anticancer activity) .
- Heterocyclic fusion : Imidazo[2,1-b]thiazole scaffolds () or triazole-thiazole hybrids () increase binding affinity to targets like kinases or microbial enzymes.
- Bioisosteric replacement : Replace methyl groups with vinyl or amino moieties ( ) to modulate solubility and bioavailability. Computational tools (e.g., DFT, molecular dynamics) predict electronic and steric effects .
Methodological Considerations
Q. What analytical techniques are critical for studying tautomerism or stability in thiazole derivatives?
- Tautomer identification : X-ray crystallography or NMR spectroscopy (e.g., identified a thiazole tautomer using enzyme-bound metabolite analysis).
- Stability studies : Accelerated degradation tests under UV light, heat, or humidity, analyzed via HPLC or LC-MS .
- Kinetic studies : Monitor hydrolysis or oxidation rates using UV-Vis spectroscopy .
Q. How can researchers address low solubility in pharmacological assays?
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that cleave in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles ( mentions thiazole-based nanoparticles for enhanced delivery).
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin complexes to maintain bioactivity without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
